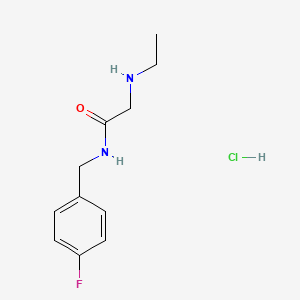

2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride

Description

2-(Ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride is a substituted acetamide derivative featuring an ethylamino group and a 4-fluorobenzyl moiety. Its molecular formula is C₁₁H₁₅ClFN₂O, with a molecular weight of 247.7 g/mol. The compound’s structure combines a hydrophilic hydrochloride salt with lipophilic aromatic and alkyl groups, making it suitable for diverse pharmacological applications.

Properties

IUPAC Name |

2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O.ClH/c1-2-13-8-11(15)14-7-9-3-5-10(12)6-4-9;/h3-6,13H,2,7-8H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSCAOLPDQYNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NCC1=CC=C(C=C1)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride typically involves the reaction of 4-fluorobenzylamine with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride involves large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where the ethylamino or fluorobenzyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

The table below highlights key structural and functional differences between the target compound and its analogs:

Key Observations:

- Ethylamino Group: The presence of an ethylamino group (as in the target compound and ) is associated with enhanced anti-inflammatory activity compared to bulkier amines (e.g., morpholinoethyl in ). This group may improve hydrogen-bonding interactions with biological targets .

- 4-Fluorobenzyl Moiety: The 4-fluorobenzyl group (shared with ) enhances lipophilicity and metabolic stability.

- Chlorine Substituents : Chlorinated analogs (e.g., ) exhibit increased molecular weight and altered electronic properties, which may affect solubility or receptor binding compared to fluorine-containing derivatives.

Anti-Inflammatory Activity:

The quinazolinone derivative (C₁₈H₁₇N₃O₂) in demonstrated superior anti-inflammatory activity to Diclofenac, attributed to the ethylamino group’s interaction with cyclooxygenase (COX) enzymes. However, the target compound’s 4-fluorobenzyl group may redirect its selectivity toward different inflammatory pathways or receptors.

Physicochemical Properties

- Hydrogen Bonding: The ethylamino group in the target compound and facilitates hydrogen bonding, which may improve binding affinity to polar active sites.

Biological Activity

2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride is a chemical compound that has garnered attention in various research fields due to its potential biological activity. This compound, with the molecular formula and a molecular weight of 246.71 g/mol, is primarily studied for its role in proteomics and its interaction with biological systems.

Biological Activity

The biological activity of 2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride can be categorized into several key areas:

Research indicates that compounds similar to 2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride often function as inhibitors of specific enzymes or receptors. For instance, studies on related compounds have shown that they can inhibit various isoforms of carbonic anhydrases, which are crucial in regulating pH and fluid balance in tissues . The inhibition of these enzymes may lead to therapeutic effects in conditions such as glaucoma and certain cancers.

2. In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound on various cellular models. For example, compounds with similar structures were tested for their inhibitory effects on human carbonic anhydrases (hCAs), revealing IC50 values in the nanomolar range, indicating potent biological activity .

3. Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride. Although specific data for this compound may be limited, related compounds have demonstrated favorable pharmacokinetic profiles, including good membrane permeability and plasma protein binding characteristics .

4. Toxicology Studies

Toxicological assessments are crucial for determining the safety profile of new compounds. Related studies have shown that certain derivatives exhibit dose-dependent toxicity in animal models, primarily affecting the gastrointestinal tract . Understanding these effects is vital for advancing this compound towards clinical applications.

Case Study 1: Inhibition of Carbonic Anhydrases

A study involving derivatives of 2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride demonstrated significant inhibition of hCA II and hCA IV, which are implicated in glaucoma and cancer respectively. The results showed that modifications to the compound's structure could enhance its inhibitory potency.

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 1 | 95.3 | hCA I |

| 2 | 8.3 | hCA II |

| 3 | 224.3 | hCA IV |

Case Study 2: Pharmacokinetic Evaluation

In a pharmacokinetic study involving a related analog, the following parameters were observed:

| Parameter | Value |

|---|---|

| Cmax (μM) | 14.3 |

| Tmax (h) | 2 |

| T1/2 (h) | 3.85 |

| AUC0–t (μM h) | 95.05 |

These findings suggest that the compound has a reasonable absorption profile and an adequate half-life for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.